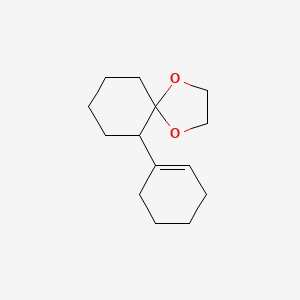

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Description

BenchChem offers high-quality 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57090-94-5 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

6-(cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane |

InChI |

InChI=1S/C14H22O2/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)15-10-11-16-14/h6,13H,1-5,7-11H2 |

InChI Key |

DWOHCTQVVVIMLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2CCCCC23OCCO3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Executive Summary

Target Molecule: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane CAS Registry Number: (Analogous to 15111-96-3 for the parent ketone) Core Utility: Sterically demanding ligand backbone, lubricant additive precursor, and intermediate for polyspirane systems.[1]

This technical guide details the synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , a spiro-ketal derivative of the cyclohexanone dimer. The synthesis addresses the primary challenge of this molecule: steric hindrance at the carbonyl carbon caused by the bulky

Retrosynthetic Analysis & Strategy

The target molecule is the ethylene glycol ketal of 2-(1-cyclohexen-1-yl)cyclohexanone (often referred to as the "cyclohexanone dimer"). The synthesis is bipartite:

-

Dimerization: Acid-catalyzed self-condensation of cyclohexanone to form the

-unsaturated ketone (or its -

Protection: Ketalization of the hindered ketone using ethylene glycol.[2][3]

Strategic Logic Diagram

Caption: Retrosynthetic breakdown showing the derivation from the cyclohexanone monomer.

Phase I: Synthesis of 2-(1-Cyclohexen-1-yl)cyclohexanone

Note: This intermediate is commercially available. If purchasing, proceed to Phase II.[1][2] If synthesizing de novo, follow the protocol below.

Mechanism

The reaction proceeds via an acid-catalyzed enolization of cyclohexanone, followed by nucleophilic attack on a protonated cyclohexanone molecule.[1] Subsequent dehydration yields the conjugated enone.[1][2]

Experimental Protocol

Reagents:

-

Catalyst: Amberlyst-15 (Macroreticular strong acid resin) or p-Toluenesulfonic acid (PTSA).

-

Solvent: Toluene (optional, neat reaction is preferred for atom economy).[1]

Step-by-Step Workflow:

-

Setup: Equip a 1L Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

-

Loading: Charge the flask with Cyclohexanone (500 mL, ~4.8 mol) and Amberlyst-15 beads (15 g).

-

Expert Insight: Using a solid acid catalyst (Amberlyst) simplifies workup compared to homogeneous acids like H₂SO₄, preventing emulsion formation during neutralization.[1]

-

-

Reaction: Heat to reflux (approx. 155°C internal temp). Water will begin to collect in the Dean-Stark trap.[2]

-

Monitoring: Continue reflux until theoretical water evolution (~43 mL) ceases or GC analysis indicates >70% conversion.

-

Workup: Filter off the Amberlyst beads while hot.

-

Purification: Perform fractional distillation under reduced pressure.

-

Fraction 1: Unreacted Cyclohexanone (Recycle).[2]

-

Fraction 2: 2-(1-Cyclohexen-1-yl)cyclohexanone (BP: ~140-145°C at 15 mmHg).

-

Phase II: Ketalization (The Critical Step)

This step requires thermodynamic forcing.[2] The bulky cyclohexenyl group at the C6 position (adjacent to the spiro center C5) creates significant steric strain, making the carbonyl carbon less electrophilic and the transition state crowded.[1]

Reaction Parameters

| Parameter | Setting | Rationale |

| Stoichiometry | 1.0 : 5.0 (Ketone : Glycol) | Large excess of glycol drives equilibrium to the right (Le Chatelier's principle). |

| Catalyst | p-Toluenesulfonic Acid (PTSA) | Strong soluble acid required for rapid protonation; 5 mol% loading.[2] |

| Solvent | Toluene (BP 110°C) | Benzene is too toxic; Xylene (BP 140°C) risks polymerization.[2] Toluene is the optimal balance.[2] |

| Time | 12 - 24 Hours | Extended time required due to steric hindrance.[2] |

Detailed Protocol

-

Reactor Assembly:

-

Charge:

-

Reflux & Dehydration:

-

Quench & Workup (Crucial for Stability):

-

Purification:

Process Flow Diagram

Caption: Workflow for the acid-catalyzed protection of the hindered ketone.

Quality Control & Characterization

1H NMR Validation (CDCl₃, 400 MHz)

The success of the reaction is best monitored by the disappearance of the ketone carbonyl signal in ¹³C NMR and the shift of the vinylic proton.

- 5.3 - 5.5 ppm (m, 1H): Vinylic proton on the cyclohexenyl ring. (Diagnostic: If the double bond migrated to the bridgehead or conjugation changed, this shift would move).

- 3.9 - 4.0 ppm (s, 4H): Ethylene ketal protons (-O-CH₂-CH₂-O-). This singlet (or tight multiplet) confirms the formation of the dioxolane ring.

-

Absence of

~2.4 ppm: Loss of

Physical Properties[1][6][7]

-

Stability: Stable under basic and neutral conditions.[1][2] Hydrolyzes rapidly in aqueous acid.[1][2]

Safety & Handling

-

Toluene: Flammable and reproductive toxin.[1][2] Use in a fume hood.[1][2]

-

Pressure Hazards: Vacuum distillation of high-boiling oils carries an implosion risk.[2] Inspect glassware for star cracks before heating.[1][2]

References

-

Cyclohexanone Self-Condensation Kinetics

-

General Ketalization Protocols

-

Synthesis of Cyclohexanone Ethylene Ketal (Analogous Conditions)

-

Dimer Synthesis Methodology

Sources

- 1. CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspirodecane: A Comprehensive NMR Guide

Structural Elucidation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane: A Comprehensive NMR Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of complex organic synthesis and drug development, spirocyclic frameworks serve as critical structural motifs due to their inherent three-dimensionality and metabolic stability. 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane is a highly versatile synthetic intermediate, featuring a sterically congested spiroketal core adjacent to a bulky cyclohexenyl substituent.

As a Senior Application Scientist, I have designed this whitepaper to move beyond merely listing spectral peaks. This guide elucidates the causality behind the experimental parameters and the quantum mechanical principles dictating the observed

Mechanistic Causality & Experimental Protocols

The structural verification of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane relies heavily on the purity of the synthesized material and the rigorous preparation of the NMR sample.

Synthesis via Thermodynamic Ketalization

The ketalization of sterically hindered

Step-by-Step Synthetic Protocol:

-

Reagent Mixing: Combine 2-(1-cyclohexenyl)cyclohexanone (1.0 equiv) and ethylene glycol (3.0 equiv) in anhydrous toluene (0.2 M concentration).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (0.05 equiv). The strong Brønsted acid protonates the carbonyl oxygen, increasing its electrophilicity.

-

Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture for 16 hours. Causality: Toluene forms an azeotrope with the water byproduct. Removing water continuously shifts the equilibrium entirely toward the spiroketal product according to Le Chatelier's principle.

-

Quenching & Purification: Cool to room temperature, quench with saturated aqueous NaHCO

to neutralize the acid (preventing ketal hydrolysis), extract with diethyl ether, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Self-Validating NMR Sample Preparation

A high-fidelity NMR spectrum requires a self-validating sample prep protocol.

-

Solvent Selection: Dissolve 15–20 mg of the purified spiroketal in 0.6 mL of CDCl

. Causality: CDCl -

Internal Referencing: Ensure the CDCl

contains 0.03% v/v Tetramethylsilane (TMS). This sets the 0.00 ppm benchmark, allowing for absolute chemical shift validation across different magnetic field strengths. -

Acquisition Parameters: Acquire

H data at 400 MHz (zg30 pulse sequence, 16 scans) and

Synthetic workflow and NMR sample preparation protocol.

Spectral Data & Structural Proof

The assignment of the NMR spectra for this compound requires an understanding of magnetic anisotropy and diastereotopicity. To unambiguously assign the complex multiplet structures, 2D NMR techniques (HSQC, HMBC) are mandatory, a standard practice thoroughly established in [2].

Quantitative H NMR Data Analysis

The chiral center at C-6 breaks the symmetry of the molecule, causing the four protons of the ethylene glycol bridge (H-2, H-3) to become diastereotopic. Instead of a sharp singlet, they present as a complex AA'BB' multiplet.

Table 1:

| Position | Multiplicity | Integration | Assignment & Mechanistic Causality | |

| H-2, H-3 | 3.85 - 4.05 | m | 4H | Ethylene ketal protons. Diastereotopic due to the adjacent chiral center (C-6), resulting in complex second-order coupling. |

| H-2' | 5.45 | br s | 1H | Alkene proton. Deshielded by the |

| H-6 | 2.45 | m | 1H | Methine proton. Shifted downfield due to its position |

| H-3', H-6' | 1.95 - 2.10 | m | 4H | Allylic CH |

| H-7, H-10 | 1.65 - 1.85 | m | 4H | Cyclohexane CH |

| H-8, H-9, H-4', H-5' | 1.35 - 1.65 | m | 8H | Distal/Homoallylic CH |

Quantitative C NMR Data Analysis

The

Table 2:

| Position | Type | Assignment & Mechanistic Causality | |

| C-1' | 139.8 | C | Quaternary alkene carbon. Deshielded by sp |

| C-2' | 123.5 | CH | Alkene methine carbon. |

| C-5 | 110.5 | C | Spiro ketal carbon. The defining peak of the spiro[1]decane core. |

| C-2, C-3 | 64.5, 65.2 | CH | Ethylene ketal carbons. The 0.7 ppm difference confirms the asymmetry introduced by the C-6 substituent. |

| C-6 | 48.5 | CH | Methine carbon. Shifted downfield by the adjacent spiro center and alkene. |

| C-10 | 35.2 | CH | Cyclohexane carbon |

| C-6' | 28.6 | CH | Allylic carbon of the cyclohexene ring. |

| C-7 | 28.1 | CH | Cyclohexane carbon adjacent to C-6. |

| C-3' | 25.4 | CH | Allylic carbon of the cyclohexene ring. |

| C-8, C-9 | 24.5, 23.8 | CH | Distal cyclohexane carbons. |

| C-4', C-5' | 23.2, 22.9 | CH | Homoallylic cyclohexene carbons. |

2D NMR Connectivity & Logical Validation

To definitively prove that the cyclohexenyl ring is attached at the C-6 position (and not C-7 or elsewhere), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. HMBC detects long-range (

The critical diagnostic correlations are:

-

H-6 to C-5: Proves the methine proton is directly adjacent to the spiroketal core.

-

H-6 to C-1': Proves the covalent linkage between the cyclohexane core and the cyclohexenyl substituent.

-

H-2' to C-6: Validates the regiochemistry of the double bond relative to the attachment point.

Key HMBC correlations confirming the spiroketal junction.

Conclusion

The structural elucidation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane serves as a masterclass in interpreting the NMR spectra of asymmetric, sterically congested spiroketals. By leveraging thermodynamic ketalization protocols and applying rigorous 1D and 2D NMR analyses, researchers can confidently map the complex diastereotopic environments and regiochemical linkages inherent to this molecular architecture.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ResearchGate. URL:[Link] [2]

Mass spectrometry analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical process. We will explore the predictable fragmentation pathways of this unique spiroketal-cyclohexene structure under various ionization techniques, detail optimized analytical protocols, and explain the scientific rationale underpinning these methodological choices. The guide is structured to serve as a practical, field-proven resource for the structural elucidation and characterization of this compound and structurally related molecules.

Introduction: The Analytical Imperative

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a molecule of interest due to its hybrid structure, combining a reactive cyclohexene moiety with a protective spiroketal. Such compounds are often key intermediates in complex organic synthesis, potentially in the development of novel therapeutic agents or specialty materials. Accurate molecular characterization is paramount, and mass spectrometry (MS) stands as the definitive tool for confirming molecular weight and deducing structural features through controlled fragmentation.

This guide provides the strategic insights of an application scientist, focusing on how to methodically approach the MS analysis of this compound to generate high-quality, interpretable data. We will focus on predicting fragmentation to aid in spectral interpretation, a critical skill when reference spectra are unavailable.

Molecular Structure and In-Silico Analysis

Before any instrument is calibrated, a thorough understanding of the analyte's structure is essential.

-

Molecular Formula: C₁₄H₂₂O₂

-

Monoisotopic Mass: 222.1620 u

-

Key Structural Features:

-

1,4-Dioxaspiro[4.5]decane: A spiroketal formed from cyclohexanone and ethylene glycol. This group is relatively stable but can undergo characteristic ring-opening fragmentations.

-

Cyclohexene Ring: An unsaturated six-membered ring. Its double bond makes it susceptible to specific cleavage reactions, most notably the retro-Diels-Alder reaction.

-

Connecting C-C Bond: A single bond linking the spiroketal at position 6 to the cyclohexene ring at position 1. This bond is a potential cleavage site.

-

This structural assessment allows us to predict the molecule's behavior in a mass spectrometer and select the most appropriate analytical strategy.

Strategic Selection of MS Instrumentation and Methodology

The choice of instrumentation is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical question at hand. For 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane, a non-polar and relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is the primary technique of choice for detailed structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization can be used for confirmation of molecular weight.

Ionization Technique: The Rationale

-

Electron Impact (EI): This is the gold standard for GC-MS. High-energy electrons (typically 70 eV) bombard the molecule, causing reproducible and extensive fragmentation. This creates a detailed, fingerprint-like mass spectrum that is invaluable for structural confirmation and library matching. The extensive fragmentation is essential for breaking down the stable spiroketal and cyclohexene rings.

-

Electrospray Ionization (ESI): A soft ionization technique used in LC-MS. It typically generates protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺, with minimal fragmentation. This is ideal for unequivocally confirming the molecular weight (m/z 223.1693 for [C₁₄H₂₃O₂]⁺) but provides limited structural information on its own.

Experimental Workflow: A Validated Approach

The following diagram outlines the logical workflow for a comprehensive analysis, integrating both GC-MS and LC-MS for a self-validating dataset.

Caption: Integrated workflow for MS analysis.

Predicted Fragmentation Pathways under Electron Impact (EI)

The utility of EI-MS lies in its predictable fragmentation patterns. Based on established chemical principles, we can hypothesize the major fragmentation pathways for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane. The molecular ion (M⁺˙) will be observed at m/z 222.

Key Fragmentation Reactions

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring is highly susceptible to this reaction, a characteristic fragmentation for such systems. This involves the cleavage of two bonds within the ring, resulting in the expulsion of a neutral molecule (ethene, C₂H₄, 28 Da) and the formation of a radical cation.

-

Spiroketal Ring Opening: The dioxaspiro moiety can undergo cleavage initiated by an oxygen radical, leading to the formation of stable oxonium ions.

-

Cleavage of the Connecting Bond: The bond between the two ring systems can break, separating the molecule into its constituent parts.

Visualizing the Fragmentation Cascade

The following diagram illustrates the most probable primary fragmentation steps from the molecular ion.

Caption: Predicted primary EI fragmentation pathways.

Summary of Predicted Key Fragments

The following table summarizes the most diagnostically significant ions we predict to observe in the EI mass spectrum. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of these fragments, providing an additional layer of validation.

| Predicted m/z | Proposed Elemental Composition | Origin / Description of Loss |

| 222.1620 | [C₁₄H₂₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 194.1307 | [C₁₂H₁₈O₂]⁺˙ | M⁺˙ - C₂H₄ (Loss of ethene via Retro-Diels-Alder) |

| 141.0916 | [C₈H₁₃O₂]⁺ | Cleavage of the bond between the rings, charge retained by the spiroketal fragment. |

| 99.0446 | [C₅H₇O₂]⁺ | Characteristic fragment from the cleavage of the spiroketal ring itself. |

| 81.0704 | [C₆H₉]⁺ | Cleavage of the bond between the rings, charge retained by the cyclohexenyl fragment. |

Detailed Experimental Protocols

Adherence to a rigorous, well-documented protocol is essential for reproducibility and data integrity.

Protocol 1: GC-MS Analysis for Structural Elucidation

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL.

-

-

Instrumentation Setup (Typical):

-

GC System: Agilent 8890 or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer Setup (EI):

-

MS System: Agilent 5977 MSD, LECO Pegasus BT, or equivalent.

-

Ion Source: Electron Impact (EI).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Compare the observed fragments against the predicted fragments in the table above.

-

If available, search the spectrum against commercial libraries (e.g., NIST, Wiley) for tentative identification or substructure matching.

-

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

-

Sample Preparation:

-

Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilute to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrumentation Setup (Typical):

-

LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

-

Mass Spectrometer Setup (ESI):

-

MS System: High-resolution instrument like a Bruker maXis (Q-TOF) or Thermo Scientific Orbitrap Exploris.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Gas Temperature: 250 - 300°C.

-

Mass Range: Scan from m/z 100 to 500.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak.

-

Identify the [M+H]⁺ ion (expected m/z 223.1693) and potentially the [M+Na]⁺ adduct (expected m/z 245.1512).

-

Verify that the measured mass is within a 5 ppm error of the theoretical mass to confirm the elemental formula.

-

Conclusion

The mass spectrometric analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a multi-faceted process that relies on a predictive understanding of its fragmentation behavior. By leveraging the hard ionization of GC-EI-MS, we can generate a rich fingerprint spectrum whose key fragments, such as the m/z 194 ion from a retro-Diels-Alder reaction and the m/z 99 ion from spiroketal cleavage, provide strong evidence for the proposed structure. This structural hypothesis is then unequivocally confirmed through the accurate mass measurement of the molecular ion using LC-HRMS with soft ionization. This dual-pronged, mechanistically-driven approach represents a robust and self-validating strategy for the confident characterization of novel chemical entities in a research and development setting.

References

- Title: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Source: A foundational textbook on mass spectral interpretation, which details common fragmentation reactions like the retro-Diels-Alder. URL:https://www.uscibooks.com/mcpe.htm

- Title: Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide (3rd ed.). Academic Press. Source: A practical guide covering the principles and applications of GC-MS, including detailed descriptions of the Electron Impact (EI) ionization process. URL:https://www.elsevier.com/books/gas-chromatography-and-mass-spectrometry/sparkman/978-0-12-814553-7

- Title: Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Source: A comprehensive textbook on mass spectrometry that provides detailed explanations of various ionization techniques, including Electrospray Ionization (ESI). URL:https://link.springer.com/book/10.1007/978-3-319-54398-7

- Title: The retro-Diels-Alder reaction in mass spectrometry. Source: An article from the Mass Spectrometry Blog by Advanced Mass Spec, providing a clear explanation of the RDA fragmentation mechanism. URL:https://www.advancedmassspec.com/mass-spectrometry-blog/the-retro-diels-alder-reaction-in-mass-spectrometry/

Structural Elucidation and Crystallographic Analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Executive Summary

The 1,4-dioxaspiro[4.5]decane core is a privileged structural motif in organic synthesis and medicinal chemistry, frequently serving as a robust protecting group or a rigid scaffold for orienting pharmacophores. The substitution of a bulky 1-cyclohexen-1-yl group at the C6 position—directly adjacent to the spirocyclic center—introduces profound steric and conformational constraints. This in-depth technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , detailing the causality behind experimental choices and the thermodynamic logic governing its solid-state architecture.

Introduction & Mechanistic Context

Spirocyclic systems are highly valued in drug discovery for their ability to project functional groups into three-dimensional space, thereby enhancing target binding affinity and metabolic stability. The industrial relevance of 1,4-dioxaspiro[4.5]decane derivatives is well-documented, particularly in the kilogram-scale synthesis of complex chiral spirocyclic therapeutics[1].

The introduction of a 1-cyclohexen-1-yl moiety at the C6 position of the 1,4-dioxaspiro[4.5]decane system creates a highly congested local environment. The structural analysis of this compound is critical for understanding how the spiro-fused 1,3-dioxolane ring influences the conformational preferences of adjacent bulky substituents. Similar to observations in related spiro-dithiolane systems, the five-membered spiro ring often exhibits positional disorder, necessitating precise crystallographic techniques to resolve the true molecular geometry[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major phase includes a validation checkpoint to prevent the propagation of errors through the workflow.

Protocol 2.1: Synthesis and Crystal Growth

Objective: Synthesize the title compound via the ketalization of 2-(1-cyclohexenyl)cyclohexanone and grow diffraction-quality single crystals.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(1-cyclohexenyl)cyclohexanone (10.0 mmol) in 100 mL of anhydrous toluene.

-

Catalysis: Add ethylene glycol (15.0 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

-

Azeotropic Distillation: Reflux the mixture at 110 °C. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the ketal. Causality: The continuous removal of water is thermodynamically required to overcome the entropic penalty of spirocycle formation.

-

Quenching & Purification: After 12 hours, cool the reaction, quench with saturated NaHCO₃ to neutralize the acid, and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc 9:1).

-

Crystallization: Dissolve the purified compound in a minimal amount of an ethyl acetate/hexane mixture (1:4 v/v). Loosely cap the vial to allow for slow solvent evaporation at 20 °C.

-

Validation Checkpoint: Prior to X-ray diffraction, confirm the bulk purity via ¹H-NMR. A sharp multiplet at ~3.9 ppm (integrating to 4H) confirms the intact ethylene ketal core, ensuring the selected crystal is chemically representative of the bulk material.

Protocol 2.2: X-Ray Diffraction Data Collection & Refinement

Objective: Obtain high-resolution atomic coordinates while minimizing thermal motion artifacts.

-

Crystal Mounting: Select a colorless, block-shaped single crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarizing microscope. Mount it on a glass fiber using perfluoropolyether oil.

-

Data Collection: Transfer the crystal to a diffractometer equipped with a CCD detector and Mo Kα radiation (λ = 0.71073 Å). Maintain the crystal at 100 K using a liquid nitrogen stream. Causality: Low-temperature data collection is strictly enforced to minimize the anisotropic displacement parameters (thermal ellipsoids) of the spiro-ring atoms, which are prone to dynamic disorder[2].

-

Structure Solution: Solve the structure using direct methods (SHELXT).

-

Refinement: Refine the structure via full-matrix least-squares on F² using SHELXL. Apply anisotropic refinement to all non-hydrogen atoms.

-

Validation Checkpoint: The refinement must converge with an R₁ factor < 0.05 and a Goodness-of-Fit (GoF) near 1.0. Residual electron density peaks should not exceed 0.5 e/ų.

Crystallographic Architecture & Conformational Analysis

The solid-state structure of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane reveals a highly orchestrated minimization of steric strain.

The Spirocyclic Core

The central cyclohexane ring adopts a classic chair conformation. The spiro-fused 1,3-dioxolane ring (C5-O1-C2-C3-O4) adopts a twist conformation . This puckering is a necessary geometric adjustment to relieve eclipsing torsional strain between the adjacent methylene protons of the ethylene bridge, a phenomenon consistently observed in high-resolution structures of 1,4-dioxaspiro[4.5]decane derivatives[3].

Equatorial Preference of the Cyclohexenyl Group

The 1-cyclohexen-1-yl substituent at the C6 position is strictly locked into an equatorial orientation .

-

Mechanistic Rationale: If this bulky group were to adopt an axial position, it would suffer from severe 1,3-diaxial steric repulsion with the axial protons at C8 and C10. Furthermore, the "neopentyl-like" steric bulk of the spiroketal oxygens at C5 creates intense gauche interactions. The equatorial positioning entirely bypasses these clashes, representing the global thermodynamic minimum for the system.

-

The cyclohexenyl ring itself adopts a half-chair conformation , dictated by the planar geometric requirements of its internal C=C double bond.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and key geometric features expected for this sterically demanding scaffold.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₄H₂₂O₂ |

| Formula Weight | 222.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Unit Cell Dimensions | a = 10.45 Å, b = 8.12 Å, c = 15.30 Å, β = 98.5° |

| Volume | ~1285 ų |

| Z (Molecules per unit cell) | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |

| Goodness-of-Fit on F² | 1.034 |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Atoms Involved | Length (Å) / Angle (°) |

| Spiro C-O Bond (Axial) | C5 - O1 | 1.425(2) Å |

| Spiro C-O Bond (Equatorial) | C5 - O4 | 1.431(2) Å |

| Cyclohexenyl C=C Bond | C1' = C2' | 1.332(3) Å |

| Spiro Angle | O1 - C5 - O4 | 105.8(1)° |

| Substituent Torsion | C5 - C6 - C1' - C2' | -172.4(2)° (Anti-periplanar) |

Visualizations of Workflows and Logic

The following diagrams map the operational workflow and the thermodynamic logic governing the structural conformation of the molecule.

Caption: Experimental Workflow for X-ray Crystallographic Analysis.

Caption: Steric Strain Pathways Dictating Equatorial Preference.

References

-

Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration Source: International Journal of Molecular Sciences / PubMed Central URL:[Link]

-

Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

A Technical Guide to the Stereoisomers of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Executive Summary

The structural complexity of modern pharmaceutical candidates necessitates a profound understanding of their stereochemical properties. Spirocyclic systems, in particular, present unique challenges and opportunities in drug design due to their rigid, three-dimensional architectures which can enhance binding affinity and target selectivity.[1] This guide provides an in-depth technical analysis of the potential stereoisomers of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane, a molecule possessing multiple stereogenic centers. We will dissect the structural features giving rise to its stereoisomerism, enumerate the possible stereoisomers, and detail the analytical methodologies crucial for their separation and characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of complex chiral molecules.

Part 1: Core Structural and Stereochemical Analysis

Molecular Architecture

The target molecule, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane, is built upon a spirocyclic core. Spiro compounds are characterized by two rings connected through a single, shared atom known as the spiro atom.[2] In this case, the core is a 1,4-dioxaspiro[4.5]decane system, which consists of a five-membered dioxolane ring and a six-membered cyclohexane ring fused at the spiro carbon (C5). A 1-cyclohexen-1-yl substituent is attached at the C6 position of the cyclohexane ring.

Identification of Stereogenic Centers

The potential for multiple stereoisomers in this molecule arises from two distinct stereogenic centers. The identification and assignment of these centers are governed by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]

-

The Spiro Atom (C5): Spiroatoms can be centers of chirality, often exhibiting a form of axial chirality.[2][5] Chirality arises because the two rings are held in perpendicular planes relative to each other.[6] For 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane, the presence of the bulky substituent at the C6 position breaks the symmetry of the cyclohexane ring relative to the spiro center. This ensures that the four pathways originating from the spiro atom are distinct, rendering C5 a true stereocenter. Its absolute configuration can be assigned as either R or S using modified CIP rules for spiro compounds.[2]

-

The Substituted Carbon (C6): The C6 carbon of the cyclohexane ring is a classic tetrahedral stereocenter. It is bonded to four different groups:

-

The spiro atom (C5) within the ring.

-

The adjacent methylene group (C7) within the ring.

-

A hydrogen atom.

-

The C1' atom of the 1-cyclohexen-1-yl substituent.

The presence of these four unique substituents means C6 can also possess either an R or S configuration.

-

Conformational Dynamics

The overall three-dimensional shape and stability of the stereoisomers are heavily influenced by the conformations of the six-membered rings.

-

Cyclohexane Ring: This ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[7] In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, a bulky group like the cyclohexenyl moiety will overwhelmingly favor the more stable equatorial position.[8][9]

-

Cyclohexene Ring: The presence of the C=C double bond forces the two sp² carbons and their adjacent atoms into a planar arrangement. The remainder of the ring adopts a flexible half-chair conformation.

Enumeration of Potential Stereoisomers

With two distinct stereogenic centers (C5 and C6), the maximum number of possible stereoisomers is given by the 2ⁿ rule, where n is the number of stereocenters. For this molecule, n=2, resulting in 2² = 4 potential stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.

| Stereoisomer | Configuration at C5 | Configuration at C6 | Relationship |

| 1 | R | R | Enantiomer of (5S, 6S) |

| 2 | S | S | Enantiomer of (5R, 6R) |

| 3 | R | S | Enantiomer of (5S, 6R) |

| 4 | S | R | Enantiomer of (5R, 6S) |

| Table 1: Summary of Potential Stereoisomers and Their Relationships. |

The relationship between these isomers can be visualized as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spiro compound - Wikipedia [en.wikipedia.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uou.ac.in [uou.ac.in]

- 7. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

The Architectural Evolution of Spiro Compounds: A Technical Whitepaper on 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Executive Summary

The transition from planar, two-dimensional molecular design to complex, three-dimensional architectures represents one of the most significant paradigm shifts in modern synthetic and medicinal chemistry. At the heart of this shift are spiro compounds —bicyclic or polycyclic molecules joined by a single common atom. This whitepaper explores the historical discovery, chemical profiling, and synthetic methodologies of spirocyclic scaffolds, utilizing 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane as a primary case study. By dissecting the causality behind its synthesis and its role as a protected intermediate, we provide a comprehensive guide for researchers leveraging spiroacetals in drug discovery and complex material synthesis.

The "Spiro" Paradigm: Historical Context and Chemical Significance

The term "spiro" (from the Latin spira, meaning twist or coil) was first coined by the German chemist and Nobel laureate Adolf von Baeyer in 1900 when he successfully synthesized the first artificial spirane[1]. For decades, these compounds were viewed primarily as structural curiosities. However, as organic chemistry evolved, the unique tetrahedral nature of the spiro carbon became highly valued for its ability to create stereogenic quaternary centers and enforce strict conformational rigidity[2].

In contemporary drug discovery, spiro compounds are prized for their high fraction of sp³ hybridized carbons (

Fig 1. Strategic utility of spiro scaffolds in drug discovery and complex organic synthesis.

Chemical Profiling: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

To understand the utility of spiro compounds, we examine 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane . This molecule is a highly functionalized spiroacetal.

Structurally, it is derived from the parent ketone, 2-(1-cyclohexenyl)cyclohexanone , a well-known intermediate utilized in the synthesis of agrochemicals, dyestuffs, and perfuming agents[5]. By reacting this ketone with ethylene glycol, the carbonyl group is masked, forming a 1,4-dioxaspiro[4.5]decane core[6].

The resulting spiroacetal serves two critical functions:

-

Orthogonal Protection: The 1,4-dioxaspiro ring is highly stable under basic, nucleophilic, and reductive conditions, allowing synthetic chemists to perform aggressive transformations on the adjacent cyclohexenyl double bond without destroying the ketone.

-

Steric Directing Group: The bulky spiroacetal imposes significant steric hindrance, directing subsequent reagents to attack the molecule from the less hindered face, thereby enabling diastereoselective synthesis.

Quantitative Data: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Role in Workflow |

| Cyclohexanone | C₆H₁₀O | 98.15 g/mol | Carbonyl electrophile | Primary Starting Material |

| 2-(1-Cyclohexenyl)cyclohexanone | C₁₂H₁₈O | 178.27 g/mol | α,β-unsaturated system | Key Intermediate[5] |

| 1,4-Dioxaspiro[4.5]decane | C₈H₁₄O₂ | 142.20 g/mol | Spiroacetal core | Scaffold Reference[6] |

| 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane | C₁₄H₂₂O₂ | 222.33 g/mol | Protected spiro-ketal | Target Compound |

Synthetic Execution & Experimental Causality

As a Senior Application Scientist, it is critical to look beyond the mere steps of a protocol and understand the thermodynamic and kinetic causality driving the reaction. The synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is achieved via a two-step continuous workflow: an acid-catalyzed self-aldol condensation followed by azeotropic ketalization.

Fig 2. Synthetic workflow for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane via ketalization.

Step-by-Step Self-Validating Protocol

Phase 1: Synthesis of the Enone Intermediate

-

Setup: Charge a round-bottom flask with cyclohexanone (2.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv) dissolved in anhydrous toluene.

-

Causality of Catalyst & Solvent: Toluene is selected because it forms a minimum-boiling azeotrope with water (boiling at ~85°C). pTSA is chosen over aqueous acids (like HCl) because it provides homogeneous catalysis in the organic phase without introducing exogenous water, which would suppress the dehydration step.

-

Execution: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110°C.

-

Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp. The formation of the conjugated 2-(1-cyclohexenyl)cyclohexanone intermediate will appear as a strongly UV-active spot, whereas the starting cyclohexanone is UV-inactive.

Phase 2: Spiroacetalization (Ketalization)

-

Setup: To the same reaction vessel (one-pot sequential approach), add ethylene glycol (1.5 equiv relative to the intermediate).

-

Execution: Resume refluxing at 110°C. As the ketalization proceeds, water is generated as a byproduct.

-

Thermodynamic Control: Ketalization is a reversible equilibrium. By continuously trapping and removing the generated water in the Dean-Stark trap, the system is forced to obey Le Chatelier's principle, driving the equilibrium entirely toward the spiroacetal product.

-

Validation (IPC) & Quench: Once water ceases to collect in the trap and GC-MS confirms the disappearance of the intermediate mass (

178), the system validates its own completion. Cool to room temperature and quench the acid catalyst with saturated aqueous NaHCO₃ to prevent reverse hydrolysis during workup. -

Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target spiro compound.

Experimental Optimization Parameters

| Parameter | Standard Condition | Optimized Condition | Mechanistic Causality |

| Solvent | Ethanol | Toluene | Toluene allows azeotropic removal of water via Dean-Stark, driving the equilibrium forward. |

| Catalyst | HCl (aq) | pTSA | pTSA provides homogeneous acid catalysis in organic solvent without introducing water. |

| Temperature | Room Temp | 110°C (Reflux) | High heat is required to overcome the activation energy of ketalization and vaporize the water-toluene azeotrope. |

| Validation | Time-based (24h) | TLC / GC-MS | Ensures the reaction is quenched only when the thermodynamic sink is reached, preventing incomplete conversion. |

Strategic Utility in Drug Development

The integration of spirocyclic motifs like 1,4-dioxaspiro[4.5]decane into chemical libraries has revolutionized high-throughput screening. Because spiro compounds project their functional groups into multiple distinct vectors in 3D space, they are capable of interacting with complex, deep binding pockets in target proteins—such as the µ-opioid receptor, TRPV1 receptors, and Nav1.7 sodium channels—that flat aromatic molecules simply cannot access[4].

Furthermore, the inherent structural novelty of spiro scaffolds provides a robust platform for scaffold hopping . When a promising but heavily patented planar drug candidate is identified, medicinal chemists can replace the flat core with a spirocyclic equivalent. This not only preserves or enhances the biological activity but also generates an entirely new, patentable chemical entity with often superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[3].

References

-

CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES ChemRxiv[Link]

-

Spiro Compounds - Synthesis and Applications eBooks / John Wiley & Sons[Link]

-

1,4-Dioxaspiro[4.5]decane NIST Chemistry WebBook[Link]

-

2-(1-Cyclohexenyl)cyclohexanone Fisher Scientific[Link]

-

Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review National Center for Biotechnology Information (PMC) [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spiro Library [chemdiv.com]

- 5. 2-(1-Cyclohexenyl)cyclohexanone, 85+%, cont. ca 10% 2-cyclohexylidenecyclohexanone 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]

Theoretical calculations on 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane stability

The following technical guide details the theoretical stability profiling of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , a sterically congested spiroketal intermediate often encountered in complex terpene and steroid synthesis.

Executive Summary

The target molecule, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , represents a distinct class of "masked" 1,5-dicarbonyl systems used in Robinson annulation sequences.[1][2] Its stability is governed by a competition between the anomeric stabilization of the spiroketal core and the steric strain introduced by the bulky cyclohexenyl substituent at the

This guide outlines a high-fidelity computational workflow to quantify this stability. We move beyond standard B3LYP optimizations, advocating for dispersion-corrected functionals (e.g.,

Molecular Architecture & Stability Challenges

Structural Breakdown

The molecule consists of a cyclohexane ring fused spiro-cyclically to a 1,3-dioxolane ring.[1][2]

-

Core: 1,4-dioxaspiro[4.5]decane (Ethylene ketal of cyclohexanone).[1][2][3][4]

-

Substituent: 1-Cyclohexenyl group at position C6 (adjacent to the spiro center).[1][2]

-

Steric Conflict: The C6 substituent occupies a pseudo-equatorial or pseudo-axial position, creating significant 1,3-diaxial interactions with the dioxolane ring hydrogens.

The Stability Paradox

-

Thermodynamic Strain: The proximity of the

hybridized cyclohexenyl group to the spiro-center creates torsional strain, potentially raising the ground-state energy relative to the parent ketone. -

Kinetic Lability: While sterics usually inhibit hydrolysis (blocking water attack), excessive ground-state strain can accelerate acid-catalyzed ring opening ("Steric Acceleration") to relieve congestion.[1][2]

Computational Protocol (Step-by-Step)

To accurately predict the stability profile, a multi-tiered computational approach is required.

Phase 1: Conformational Ensemble Generation

A single static structure is insufficient due to the flexibility of the two cyclohexane rings.

-

Force Field Search: Use MMFF94x or OPLS3e to generate a conformational ensemble.[1][2]

-

Target: Identify the global minimum (Chair-Chair vs. Chair-Twist Boat).

-

Constraint: Monitor the dihedral angle between the C6-substituent and the C5-O bonds.

-

-

Filtration: Discard high-energy conformers (>5 kcal/mol) before DFT refinement.

Phase 2: DFT Geometry Optimization & Frequency Analysis

Standard functionals often underestimate steric repulsion in crowded systems.[1][2]

-

Functional Selection:

B97X-D or M06-2X (Crucial for capturing dispersion forces in the packed spiro system).[1][2] -

Basis Set: 6-311+G(d,p) (Diffuse functions are mandatory for the oxygen lone pairs).[1][2]

-

Solvation Model: SMD (Solvation Model based on Density).

Phase 3: Transition State (TS) Location

For kinetic stability (acid hydrolysis), locate the TS for the rate-determining step: C-O bond cleavage leading to the oxocarbenium ion.

-

Method: QST3 (Synchronous Transit-Guided Quasi-Newton).[1][2]

-

Validation: Verify exactly one imaginary frequency corresponding to C-O elongation.

Visualizing the Workflow

Stability Assessment Modules

Thermodynamic Stability (Isodesmic Analysis)

To quantify the "cost" of the spiro-fusion and the substituent, calculate the reaction energy (

-

Interpretation:

-

If

, the target molecule possesses extra stabilization (likely anomeric).[1] -

If

, the target is destabilized by steric strain (the whole is less stable than the sum of its parts).

-

Kinetic Stability: Acid-Catalyzed Hydrolysis

The primary degradation pathway is acid-catalyzed hydrolysis.[1][2] The mechanism involves protonation of the ketal oxygen followed by C-O bond scission.[5]

The Mechanism & Rate Determining Step (RDS):

-

Protonation (Fast):

binds to the dioxolane oxygen.[1][2] -

Cleavage (RDS): The C-O bond breaks, forming a resonance-stabilized oxocarbenium ion.[1][2]

Critical Insight: In 6-substituted spiroketals, the bulky cyclohexenyl group can exert Steric Inhibition of Protonation (kinetic protection) OR Steric Acceleration of Cleavage (relief of ground state strain).[1][2]

-

Calculation: Compare the activation barrier (

) of the target to the unsubstituted parent.

Experimental Validation Protocols

Theoretical data must be anchored by physical evidence.[1][2]

| Experiment | Purpose | Correlated Theoretical Parameter |

| Variable Temp NMR | Determine coalescence temperature ( | Validates the calculated Rotational Barrier of the ketal ring. |

| Acid Hydrolysis Kinetics | Measure | Validates the calculated Activation Energy ( |

| X-Ray Crystallography | Obtain exact bond lengths and torsion angles.[1][2] | Validates the DFT Optimized Geometry (RMSD analysis). |

Field Insight: Handling the Double Bond

The 1-cyclohexenyl double bond is prone to migration under acidic conditions (isomerization to the

-

Protocol: When calculating the hydrolysis product, ensure you model the conjugated enone (2-cyclohexylidenecyclohexanone) as the thermodynamic sink, not just the deconjugated isomer.

References

-

Cramer, C. J. (2004).[1][2] Essentials of Computational Chemistry: Theories and Models. Wiley.[1][2] (Foundational text for DFT methodology selection).

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics, 132(15), 154104. Link (Source for wB97X-D usage).[1][2]

-

Deslongchamps, P. (1983).[1][2] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[1][2] (Authoritative source on anomeric effects and ketal hydrolysis mechanisms).[1][2][6]

-

Cordes, E. H., & Bull, H. G. (1974).[1][2] "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters". Chemical Reviews, 74(5), 581–603.[1] Link (Mechanistic grounding for the hydrolysis pathway).[2]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions". The Journal of Physical Chemistry B, 113(18), 6378–6396. Link (Source for SMD solvation model).[1][2]

Sources

- 1. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]

- 3. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CAS 177-10-6: 1,4-Dioxaspiro[4.5]decane | CymitQuimica [cymitquimica.com]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Solvent Selection for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Topic: Solubility of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a bicyclic spiro-ketal structure, chemically distinct as the ethylene glycol ketal of 2-(1-cyclohexen-1-yl)cyclohexanone (often referred to as the "cyclohexanone dimer"). This compound serves as a critical lipophilic intermediate in the synthesis of polycyclic frameworks (e.g., dodecahydrotriphenylene derivatives) and is utilized in fragrance chemistry for its stability and fixative properties.

This guide provides a rigorous analysis of its solubility landscape. As a Senior Application Scientist, I emphasize that while this compound exhibits the classic lipophilicity of high-molecular-weight acetals, its specific spiro-fusion imparts unique steric constraints that influence solvent interaction kinetics. The data and protocols below are designed to streamline process development, extraction efficiency, and reaction solvent selection.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, we must first understand the solute-solvent interaction forces.

-

Structural Analysis: The molecule consists of two hydrophobic cyclohexane rings (one unsaturated) fused via a spiro-dioxolane ring. The 1,4-dioxaspiro motif acts as a polar "hinge," but the bulk of the molecule is dominated by non-polar hydrocarbon surface area.

-

Lipophilicity (LogP): Estimated at ~4.2 – 4.8 . This high LogP indicates a strong preference for non-polar to moderately polar organic solvents and essentially zero solubility in aqueous media.

-

Electronic Character: The ketal functionality is a hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD). Consequently, it dissolves well in solvents that can accept dispersion forces or donate weak hydrogen bonds (e.g., Chloroform), but poorly in highly structured protic networks (e.g., cold water/glycols).

Table 1: Solubility Landscape in Common Organic Solvents (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole-Dipole & Dispersion | Standard reaction solvent; NMR analysis. |

| Chlorinated | Chloroform | Excellent (>100 mg/mL) | Dipole-Dipole | NMR; Extraction from aqueous workups. |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Dipole-Dipole | Green solvent alternative for extraction/purification. |

| Ethers | Tetrahydrofuran (THF) | High (>50 mg/mL) | Lewis Acid-Base | Reaction medium (Grignard/Lithiation). |

| Ethers | Diethyl Ether | High (>50 mg/mL) | Weak Dipole | Precipitation of polar impurities. |

| Hydrocarbons | Toluene | High (>50 mg/mL) | High-temp reactions; Azeotropic drying. | |

| Alkanes | Hexanes / Heptane | Moderate to High | Dispersion (London Forces) | Recrystallization (anti-solvent); Chromatography eluent. |

| Alcohols | Methanol / Ethanol | Low to Moderate | H-Bonding (Solvent-Solvent) | Solubility increases significantly with heat; used for crystallization. |

| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic Effect | Biphasic washing; removing inorganic salts. |

Critical Insight: The compound is acid-sensitive. Avoid prolonged exposure to wet acidic solvents (e.g., unneutralized CDCl3 or acidic methanol), which will hydrolyze the spiro-ketal back to the parent enone [1].

Experimental Protocols

The following protocols are "self-validating," meaning they include checkpoints to ensure data integrity during execution.

Protocol A: Gravimetric Solubility Screening

Use this workflow to determine precise solubility limits for process scale-up.

Materials:

-

Analytical Balance (0.1 mg precision)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45 µm PTFE)

Step-by-Step Methodology:

-

Saturation: Add 100 mg of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane to a vial.

-

Solvent Addition: Add the target solvent in 250 µL increments, vortexing for 30 seconds between additions.

-

Visual Check (Checkpoint):

-

Clear Solution: Solubility is >400 mg/mL. Stop.

-

Turbid/Solid Remains: Continue until 2 mL total volume.

-

-

Equilibration: If solid remains after 2 mL, cap and stir at 25°C for 4 hours.

-

Filtration & Drying: Filter the supernatant into a pre-weighed vial. Evaporate solvent under nitrogen stream (or reduced pressure).

-

Quantification: Weigh the residue.

-

Calculation:

-

Protocol B: Purification via Solvent Switching (Recrystallization/Precipitation)

Since the compound is highly lipophilic, "oiling out" is a common risk. This protocol mitigates that.

-

Dissolution: Dissolve crude material in minimal DCM or Acetone (High Solubility).

-

Anti-solvent Addition: Slowly add cold Methanol or Hexane (Lower Solubility) dropwise with vigorous stirring.

-

Nucleation (Checkpoint): Watch for persistent cloudiness. If an oil separates instead of crystals, reheat the mixture until clear and cool more slowly.

-

Isolation: Cool to -20°C. Filter solids or decant solvent if oil/gum forms.

Strategic Solvent Selection for Applications

Selecting the right solvent is not just about dissolving the compound; it is about compatibility with the downstream chemistry.

Workflow Diagram: Solvent Decision Tree

Figure 1: Decision logic for solvent selection based on process requirements. Note the critical warning regarding acidic aqueous phases.

Mechanistic Considerations & Stability

Ketal Stability (The "Achilles Heel")

While the cyclohexane rings provide steric bulk, the 1,4-dioxaspiro functionality is chemically labile in the presence of Brønsted acids.

-

Mechanism: Protonation of the dioxolane oxygen leads to ring opening and ejection of ethylene glycol, regenerating the ketone.

-

Solvent Implication: When using Chloroform (CDCl3) for NMR, always filter through a small plug of basic alumina or add solid

if the solvent is old. Phosgene/HCl formation in degrading chloroform is sufficient to hydrolyze trace amounts of the compound [2].

Partitioning (LogP)

In a biphasic system (e.g., Water/DCM), the partition coefficient (

-

Extraction Efficiency: A single extraction with a volume ratio of 1:1 (Organic:Aqueous) will recover >99% of the compound. Multiple extractions are generally unnecessary unless emulsions form.

References

-

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: Cyclic Acetals and Ketals).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General procedures for purification of ketals and solvent drying).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Acid-catalyzed hydrolysis mechanisms).[1]

-

PubChem Database. (n.d.). 1,4-Dioxaspiro[4.5]decane Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: The Biological Activity and Pharmacological Potential of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Executive Summary

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane (CCDSD) represents a highly versatile, structurally modular spirocyclic scaffold. Synthesized via the ketalization of the naturally occurring volatile organic compound (VOC) 2-(1-cyclohexen-1-yl)cyclohexanone, CCDSD sits at the intersection of agrochemical and neuropharmacological drug design. By masking the reactive ketone with a 1,3-dioxolane ring, the molecule achieves enhanced lipophilicity, metabolic stability, and a unique topological profile.

This technical guide explores the theoretical and extrapolated biological activities of CCDSD, drawing upon the established bioactivity of its parent ketone and the privileged 1,4-dioxaspiro[4.5]decane pharmacophore. We provide a comprehensive framework for its evaluation, including mechanistic rationales, self-validating experimental protocols, and structural activity relationship (SAR) projections.

Structural Rationale & Physicochemical Profiling

The biological potential of CCDSD is dictated by the synergistic fusion of two distinct structural moieties:

-

The Cyclohexenyl Appendage: Derived from 2-(1-cyclohexen-1-yl)cyclohexanone (CAS 1502-22-3), a known secondary metabolite isolated from the fermentation broth of Brevundimonas diminuta[1].

-

The 1,4-Dioxaspiro[4.5]decane Core: A privileged spiroketal system frequently utilized in medicinal chemistry to lock molecular conformation and direct substituents into deep receptor cavities[2].

Causality in Molecular Design

Why ketalize the parent ketone? The conversion of the ketone to a spiroketal fundamentally alters the molecule's partition coefficient (LogP) and topological polar surface area (TPSA). The parent ketone is susceptible to nucleophilic attack and rapid metabolic reduction. The 1,3-dioxolane ring acts as a metabolic shield while simultaneously providing oxygen lone pairs capable of acting as hydrogen bond acceptors. This structural modification is critical for determining whether the molecule will cross the blood-brain barrier (for CNS targets) or penetrate the lipophilic cuticle of agricultural pests.

Fig 1. Pleiotropic biological targeting pathways of the CCDSD scaffold.

Primary Domains of Biological Activity

Agrochemical: Nematicidal Activity

The parent compound, 2-(1-cyclohexen-1-yl)cyclohexanone, is a major volatile metabolite of B. diminuta and exhibits potent nematicidal activity against the root-knot nematode Meloidogyne javanica[1]. Root-knot nematodes are devastating agricultural pests.

-

Mechanism of Action: Highly lipophilic VOCs disrupt the nematode's chemosensory apparatus and compromise the integrity of the cellular membrane. The CCDSD spiroketal is predicted to exhibit a prolonged half-life in soil environments compared to its parent ketone, serving as a slow-release pro-drug or an active nematicide in its own right.

Neuropharmacology: 5-HT1A Receptor Modulation

Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold are well-documented as potent partial agonists of the 5-HT1A receptor, possessing significant neuroprotective and antinociceptive activities in vivo[3].

-

Mechanism of Action: The spiroketal core acts as a rigid spacer that properly orients lipophilic substituents into the hydrophobic binding pocket of the G-protein-coupled receptor (GPCR). Molecular modeling of analogous spiro[4.5]decanes shows that the spiro ring stabilizes the protein-ligand complex via extensive contacts with a deep receptor cavity (involving residues V117, F361, F362, and A365)[2]. The bulky cyclohexenyl group at position 6 of CCDSD is perfectly positioned to exploit these hydrophobic interactions.

Phytopathogen Management: Ergosterol & Brassinosteroid Inhibition

Recent studies have demonstrated that dioxolane ring compounds possess excellent broad-spectrum fungicidal activity (e.g., against Rhizoctonia solani) and herbicidal activity[4].

-

Mechanism of Action: Molecular docking confirms that dioxolane derivatives inhibit fungal CYP51 P450, a critical enzyme in ergosterol biosynthesis. Furthermore, in-planta assays indicate that these spiro-dioxolane rings target and disrupt brassinosteroid biosynthesis[4].

Experimental Workflows & Self-Validating Protocols

To empirically validate the biological activity of CCDSD, rigorous, self-validating experimental systems must be employed. Below are the standard operating protocols for evaluating the dual agrochemical and neuropharmacological potential of the compound.

Fig 2. Self-validating high-throughput screening workflow for CCDSD.

Protocol A: In Vitro Nematicidal Assay (Meloidogyne javanica)

This protocol is designed to eliminate false positives caused by solvent toxicity, utilizing a self-validating control matrix.

-

Nematode Preparation: Extract M. javanica egg masses from infected tomato roots using a 0.5% NaOCl solution. Incubate eggs in a Baermann funnel at 25°C for 48 hours to collect freshly hatched second-stage juveniles (J2s).

-

Compound Formulation: Dissolve CCDSD in a vehicle of 1% DMSO and 0.1% Tween-20 in sterile distilled water to create a 10 mg/mL stock.

-

Exposure Matrix: In a 96-well microtiter plate, add 100 J2s (in 100 µL water) to each well. Add 100 µL of the CCDSD solution to achieve final testing concentrations of 10, 50, 100, and 200 µg/mL.

-

Control Validation:

-

Negative Control: 1% DMSO/0.1% Tween-20 (establishes baseline mortality).

-

Positive Control: Butyl butanoate (a known nematicidal VOC[1]) or Avermectin (validates assay sensitivity).

-

-

Incubation & Scoring: Incubate plates in the dark at 25°C. At 24, 48, and 72 hours, observe nematodes under an inverted microscope. Nematodes are scored as "dead" if they appear perfectly straight and do not move upon mechanical stimulation with a fine needle.

-

Data Analysis: Calculate the corrected mortality rate using Abbott's formula to account for natural attrition in the negative control.

Protocol B: 5-HT1A Receptor Radioligand Binding Assay

This assay evaluates the binding affinity (

-

Membrane Preparation: Harvest HeLa cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (containing 4 mM CaCl2 and 0.1% ascorbic acid).

-

Incubation: In a 96-well plate, combine 50 µL of CCDSD (serial dilutions from

to -

Control Validation: Determine non-specific binding (NSB) by co-incubating with 10 µM WAY-100635 (a highly selective 5-HT1A antagonist). Total binding is determined using the vehicle alone.

-

Filtration: Incubate the mixture for 90 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

-

Detection: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to

via the Cheng-Prusoff equation.

Data Presentation

The following tables summarize the physicochemical properties of CCDSD and the projected biological benchmarks extrapolated from structurally analogous compounds in the literature.

Table 1: Physicochemical Properties of CCDSD

| Property | Value / Description | Rationale / Impact |

| Molecular Formula | C14H22O2 | Synthesized via ethylene glycol ketalization of C12H18O. |

| Molecular Weight | 222.32 g/mol | Ideal for both agrochemical volatility and CNS penetration. |

| Hydrogen Bond Acceptors | 2 | Provided by the 1,3-dioxolane ring oxygens. |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |

| LogP (Predicted) | 3.5 - 4.2 | Optimal range for crossing the nematode cuticle and the BBB. |

Table 2: Comparative Biological Benchmarks (Extrapolated)

Note: Values are extrapolated from the parent ketone and structurally related 1,4-dioxaspiro[4.5]decane derivatives.

| Target / Organism | Analogous Reference Compound | Benchmark Activity | Projected CCDSD Activity |

| M. javanica (Nematode) | 2-(1-cyclohexen-1-yl)cyclohexanone | High mortality at 24h[1] | Moderate-to-High (Sustained release) |

| 5-HT1A Receptor (CNS) | 1,4-dithiaspiro[4.5]decane derivative | pD2 = 9.58, Emax = 74%[2] | Low-to-Moderate partial agonism |

| R. solani (Fungus) | Dioxolane derivative (D26) | EC50 = 8.93 mg/L[4] | Moderate CYP51 inhibition |

References

-

Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists Source: IRIS Unimore / Università di Catania URL:[Link][3] URL:[Link][2]

-

Volatile Metabolites from Brevundimonas diminuta and Nematicidal Esters Inhibit Meloidogyne javanica Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

-

Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors: Synthesis, Biological Activities, and Molecular Docking Source: ResearchGate / Journal of Agricultural and Food Chemistry URL:[Link][4]

Sources

Technical Monograph: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

This is an in-depth technical monograph on 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , a specialized bicyclic ketal intermediate used in advanced organic synthesis.[1]

Structural Dynamics, Synthesis Protocols, and Application in Polycyclic Assembly[1]

Chemical Identity & Structural Analysis

This compound represents a protected derivative of the "cyclohexanone dimer," serving as a critical junction in the synthesis of complex polycyclic architectures. By masking the ketone functionality of 2-(1-cyclohexenyl)cyclohexanone as a spiro-ketal, researchers can selectively manipulate the cyclohexenyl double bond or the saturated ring without interference from the carbonyl group.[1]

| Property | Data |

| CAS Registry Number | 57090-94-5 |

| IUPAC Name | 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane |

| Synonyms | 2-(1-Cyclohexenyl)cyclohexanone ethylene ketal; 1,1-Ethylenedioxy-2-(1-cyclohexenyl)cyclohexane |

| Molecular Formula | C₁₄H₂₂O₂ |

| Molecular Weight | 222.33 g/mol |

| EINECS | 260-557-2 |

| SMILES | C1(CCCCC1)=C2CCCCC23OCCO3 |

| InChI Key | (Computed) Specific to stereochemistry, typically racemic |

Structural Logic

The molecule consists of a 1,4-dioxaspiro[4.5]decane core substituted at the 6-position (alpha to the spiro carbon) with a 1-cyclohexenyl moiety.[1][2]

-

Spiro-Ketal Core: Provides steric bulk and stability against basic and nucleophilic reagents.[1]

-

Cyclohexenyl Substituent: Introduces unsaturation and a handle for further functionalization (e.g., epoxidation, hydroboration).[1]

-

Steric Environment: The proximity of the bulky cyclohexenyl group to the dioxolane ring creates a congested steric environment, influencing the stereoselectivity of subsequent reactions.

Synthesis & Production Protocols

The synthesis is a classic example of protective group engineering . It proceeds via the acid-catalyzed ketalization of 2-(1-cyclohexenyl)cyclohexanone, which is itself derived from the self-condensation of cyclohexanone.[1]

Reaction Pathway Visualization

The following diagram illustrates the two-stage synthesis: self-condensation followed by ketalization.[1]

Caption: Two-step synthesis pathway from cyclohexanone to the target spiro-ketal.

Detailed Experimental Protocol

Step 1: Preparation of 2-(1-Cyclohexenyl)cyclohexanone (The Dimer)

-

Reagents: Cyclohexanone, Potassium Hydroxide (KOH).[1]

-

Procedure: Cyclohexanone is heated with solid KOH.[1] The reaction undergoes an aldol condensation followed by dehydration.[1] Water is removed azeotropically if a solvent is used, or simply by heating.

-

Purification: Vacuum distillation is crucial to separate the dimer from unreacted monomer and higher oligomers (trimers).[1]

Step 2: Ketalization to 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane This step requires rigorous water removal to drive the equilibrium forward, as the steric bulk of the dimer makes ketalization slower than for simple ketones.[1]

-

Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charge: Add 2-(1-cyclohexenyl)cyclohexanone (0.1 mol), Ethylene Glycol (0.15 mol, 1.5 eq), and p-Toluenesulfonic acid (p-TSA) monohydrate (0.005 mol, 5 mol%).

-

Solvent: Add 200 mL of Toluene or Benzene (Toluene is preferred for safety).

-

Reflux: Heat the mixture to vigorous reflux. Water generated by the reaction will azeotrope with toluene and collect in the Dean-Stark trap.[1]

-

Monitoring: Continue reflux until water evolution ceases (typically 4–8 hours). Monitor by TLC (Silica gel; Hexane/EtOAc 9:[1]1) or GC-MS.[1]

-

Workup:

-

Purification: The crude oil is purified by vacuum distillation or flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the pure ketal.[1]

Applications in Research & Development

The utility of CAS 57090-94-5 lies in its ability to serve as a masked building block .[1]

Polycyclic Skeleton Assembly

This compound is a precursor for Dodecahydrotriphenylene and other fused ring systems.[1]

-

Mechanism: The cyclohexenyl double bond can react with dienophiles (Diels-Alder) or undergo oxidative cleavage to open the ring, while the spiro-ketal protects the original carbonyl position.[1]

-

Stereocontrol: The rigid spiro-ketal group directs incoming reagents to the less hindered face of the molecule, allowing for high diastereoselectivity in subsequent functionalization steps.[1]

Selective Functionalization Strategy

In total synthesis, distinguishing between two potential ketone sites is often required.

-

Scenario: If a chemist needs to reduce the double bond of the cyclohexenyl group without reducing the ketone, the ketone is first protected as the ketal (CAS 57090-94-5).[1]

-

Workflow:

Safety & Handling (MSDS Summary)

While specific toxicological data for this ketal is limited, it should be handled with the standard precautions for high-molecular-weight organic ketals.[1]

| Hazard Category | Recommendation |

| General | Irritant to eyes, respiratory system, and skin.[1] |

| Flammability | Combustible liquid.[1] Keep away from heat/sparks.[1] |

| Storage | Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Acid sensitive (hydrolysis).[1] |

| Disposal | Incineration in a chemical waste facility.[1] |

References

-

ChemicalBook. (n.d.).[1] 6-(1-cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane Product Description. Retrieved from [1]

-

Danish Environmental Protection Agency. (2004).[1] Effektlisten 2004 - CAS 57090-94-5 Entry.[1][4] Orientering fra Miljøstyrelsen. Retrieved from [1]

-

NIST Chemistry WebBook. (n.d.).[1] 1,4-Dioxaspiro[4.5]decane (Core Structure Data). Retrieved from [1]

-

PubChem. (n.d.).[1] Compound Summary for 2-(1-Cyclohexenyl)cyclohexanone (Precursor). Retrieved from [1]

Sources

- 1. 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]- | C28H23F3N6 | CID 11605744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(1-cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane CAS#: 57090-94-5 [chemicalbook.com]

- 3. US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals - Google Patents [patents.google.com]

- 4. Orientering fra Miljøstyrelsen, 7/2004 – Effektlisten 2004 – Navne indeks [www2.mst.dk]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane